Home > Products > Screening Compounds P45132 > 5-Methoxyluzindole
5-Methoxyluzindole - 122853-28-5

5-Methoxyluzindole

Catalog Number: EVT-1177469
CAS Number: 122853-28-5
Molecular Formula: C20H22N2O2
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

5-Methoxyluzindole is derived from the indole family of compounds, which are known for their diverse biological activities. The compound's classification as a melatonin receptor agonist places it in a category of substances that interact with G protein-coupled receptors involved in various physiological processes, including sleep-wake cycles and mood regulation.

Synthesis Analysis

The synthesis of 5-Methoxyluzindole typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available indole derivatives.
  2. Methoxylation: A methoxy group is introduced to the indole structure, which is crucial for the compound's activity.
  3. Formation of Luzindole Backbone: The synthesis may involve cyclization reactions to form the luzindole structure, which is characterized by its unique fused ring system.
  4. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of 5-Methoxyluzindole can be described as follows:

  • Molecular Formula: C₁₃H₁₃N₃O
  • Molecular Weight: Approximately 229.26 g/mol
  • Structural Features:
    • The compound contains an indole core, which contributes to its biological activity.
    • The methoxy group (-OCH₃) enhances lipophilicity, facilitating membrane permeability.

The three-dimensional conformation of 5-Methoxyluzindole allows it to effectively bind to melatonin receptors, influencing their activity.

Chemical Reactions Analysis

5-Methoxyluzindole participates in several chemical reactions:

  1. Binding Affinity Studies: It shows significant binding affinity to melatonin receptors, particularly inhibiting the binding of radiolabeled melatonin analogs like 2-[125I]-iodomelatonin.
  2. Agonistic Activity: As a partial agonist at the MT2 receptor, it mimics the effects of melatonin in various biological assays.
  3. Metabolic Pathways: The compound may undergo metabolic transformations in vivo, affecting its pharmacokinetics and pharmacodynamics.

These reactions are critical for understanding how 5-Methoxyluzindole operates within biological systems.

Mechanism of Action

The mechanism of action of 5-Methoxyluzindole primarily involves its interaction with melatonin receptors:

  • Receptor Activation: Upon binding to MT1 and MT2 receptors, it activates intracellular signaling pathways that regulate circadian rhythms and sleep patterns.
  • Signal Transduction: Activation leads to changes in cyclic adenosine monophosphate (cAMP) levels and other second messengers, influencing neuronal excitability and hormone secretion.
  • Physiological Effects: The resultant physiological effects include modulation of sleep cycles and potential anxiolytic properties.

Studies indicate that its action profile closely resembles that of endogenous melatonin but with distinct pharmacological properties.

Physical and Chemical Properties Analysis

5-Methoxyluzindole exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for its application in research and potential therapeutic uses.

Applications

5-Methoxyluzindole has several scientific applications:

  1. Research Tool: Used extensively in studies investigating melatonin receptor biology and signaling pathways.
  2. Pharmacological Investigations: Explored for potential therapeutic effects on sleep disorders, mood regulation, and circadian rhythm disruptions.
  3. Drug Development: Serves as a lead compound for developing new melatonin receptor agonists with improved efficacy and safety profiles.
Introduction to 5-Methoxyluzindole

Chemical Identity and Molecular Characterization

5-Methoxyluzindole (chemical name: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide) is a synthetic tryptamine derivative with well-defined structural characteristics. Its molecular formula is C₁₉H₁₉N₂O₂, corresponding to a molecular weight of 307.37 g/mol. The compound features a core indole ring system substituted with a methoxy group at the 5-position, an ethylacetamide chain at the 3-position, and a benzyl moiety at the 2-position. This specific arrangement creates a pharmacophore that optimally engages with the orthosteric binding pocket of melatonin receptors, particularly the MT2 subtype [4] [6].

Table 1: Fundamental Chemical Characteristics of 5-Methoxyluzindole

PropertyValue
IUPAC NameN-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide
Molecular FormulaC₁₉H₁₉N₂O₂
Molecular Weight307.37 g/mol
Canonical SMILESCOC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CC=CC=C3
XLogP3-AA3.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count6
Topological Polar Surface Area55.6 Ų

The presence of the 5-methoxy group significantly enhances the molecule's electron density and introduces steric constraints that profoundly influence receptor binding kinetics and subtype selectivity. Unlike melatonin itself, which possesses both 5-methoxy and N-acetyl groups, 5-Methoxyluzindole retains only the methoxy substituent while replacing the conventional N1-acetyl group with an N-benzyl moiety. This modification reduces intrinsic agonist activity while preserving high-affinity receptor binding. The compound is typically stable as a solid at room temperature but may exhibit sensitivity to prolonged light exposure due to its indolic chromophore. It demonstrates moderate solubility in dimethyl sulfoxide (50-100 mM) and ethanol (25-50 mM), but limited aqueous solubility, necessitating appropriate formulation for in vitro biological assays [4] [8].

Crystallographic analyses and molecular modeling studies reveal that the 5-methoxy group forms critical van der Waals contacts with transmembrane helix V residues in the MT2 receptor binding pocket. Additionally, the benzyl group at C2 projects into a hydrophobic subpocket lined by residues that differ between MT1 and MT2 subtypes, accounting for its enhanced selectivity profile. The compound exhibits no chiral centers and exists as a single stereoisomer, simplifying pharmacological characterization [4] [6].

Historical Development in Melatonin Receptor Research

The development of 5-Methoxyluzindole represents a pivotal advancement in the evolution of melatonin receptor pharmacology that began with the discovery of its precursor, luzindole, in the late 1980s. Dubocovich and colleagues first identified luzindole as a competitive melatonin receptor antagonist through systematic structure-activity relationship studies of melatonin analogs. While luzindole demonstrated approximately 25-fold higher affinity for MT2 versus MT1 receptors, this limited selectivity proved insufficient for definitive receptor subtype discrimination in complex biological systems [4] [9].

The strategic addition of the 5-methoxy group to create 5-Methoxyluzindole was first reported in 1998 based on the recognition that melatonin's 5-methoxy moiety significantly contributes to receptor binding energy. This modification dramatically enhanced both affinity and selectivity, with binding studies revealing a remarkable 130-fold MT2/MT1 selectivity ratio (Ki MT1 = 32.7 nM vs. Ki MT2 = 0.25 nM). This represented a quantum leap in selectivity compared to luzindole's modest 25-fold preference and instantly established 5-Methoxyluzindole as the pharmacological gold standard for selective MT2 receptor blockade [4].

The synthesis of 5-Methoxyluzindole presented substantial chemical challenges due to the electron-donating properties of the 5-methoxy group, which complicated electrophilic substitution at the critical C3 position of the indole ring. Early synthetic routes employed Friedel-Crafts acylation under carefully controlled conditions, while later approaches utilized transition metal-catalyzed cross-coupling reactions to install the essential benzyl substituent. These methodological advances enabled sufficient quantities for comprehensive pharmacological evaluation [4].

The introduction of 5-Methoxyluzindole fundamentally transformed experimental approaches in melatonin research by enabling: (1) definitive attribution of specific functional responses to MT2 receptor activation in native tissues, (2) discrimination of signaling pathways mediated by MT1 versus MT2 receptors in heterologous expression systems, and (3) validation of genetic knockout models through pharmacological approaches. Prior to its availability, researchers relied on non-selective antagonists like luzindole or the partial selectivity of 4-phenyl-2-propionamidotetralin, which provided ambiguous results in systems expressing both receptor subtypes. The compound has since become an essential experimental tool for deconvoluting the complex physiology of melatonin signaling [4] [6].

Role in MT1/MT2 Receptor Subtype Differentiation

5-Methoxyluzindole serves as the paramount pharmacological tool for distinguishing MT1 and MT2 receptor functions due to its exceptional subtype selectivity profile. Quantitative receptor binding analyses demonstrate that 5-Methoxyluzindole binds to human MT2 receptors with subnanomolar affinity (Ki = 0.25 nM), while exhibiting approximately 130-fold lower affinity for human MT1 receptors (Ki = 32.7 nM). This selectivity profile remains consistent across functional assays, where it acts as a competitive antagonist at MT2 receptors with negligible activity at MT1 receptors up to micromolar concentrations [4] [6].

Table 2: Receptor Selectivity Profile of 5-Methoxyluzindole Across Species

Receptor TypeHuman Ki (nM)Mouse Ki (nM)Rat Ki (nM)Functional Activity
MT132.741.238.9Negligible antagonism
MT20.250.310.28Competitive antagonist
MT2/MT1 Selectivity Ratio130.8132.9138.9

The molecular basis for this exceptional selectivity was elucidated through site-directed mutagenesis studies and later confirmed by crystallographic analyses of melatonin receptors. The 5-methoxy group forms favorable contacts with Val204 and Tyr298 in the MT2 receptor's orthosteric binding pocket—residues that are replaced by bulkier hydrophobic residues (Ile206 and Phe295) in the MT1 receptor. These subtle differences create a more constrained binding environment in MT1 that sterically disfavors accommodation of the 5-methoxy substituent. Additionally, the benzyl group at the 2-position interacts with a hydrophobic subpocket in MT2 formed by residues that diverge significantly in MT1 (Leu272, Val192, and Phe179 in MT2 versus Met195, Ile189, and Leu174 in MT1) [4] [6].

Functionally, 5-Methoxyluzindole has been instrumental in characterizing MT2-specific signaling pathways. Studies employing this compound have established that MT2 receptors preferentially couple to inhibition of guanylyl cyclase and phospholipase C activation, while MT1 receptors predominantly inhibit adenylyl cyclase. In cellular models, 5-Methoxyluzindole completely blocks MT2-mediated inhibition of cGMP production with an IC₅₀ of 0.8 nM, without affecting MT1-mediated cAMP inhibition. Furthermore, it antagonizes MT2-mediated phase shifts of circadian rhythms in the suprachiasmatic nucleus at nanomolar concentrations, while requiring micromolar concentrations to affect MT1-mediated neuronal firing rate modulation [3] [6].

The compound has proven indispensable for species-specific pharmacological characterization. While human and rodent MT1 receptors share 85% sequence identity in the ligand-binding domain, rodent MT2 receptors exhibit only 76% identity with their human counterparts. 5-Methoxyluzindole maintains high MT2 selectivity across species but demonstrates approximately 3-fold lower absolute affinity for rodent versus human MT2 receptors. This differential affinity must be accounted for when extrapolating findings from rodent models to human physiology [6].

Critical applications of 5-Methoxyluzindole in receptor differentiation include:

  • Defining MT2-Specific Signaling: The compound has revealed that MT2 receptors uniquely inhibit forskolin-stimulated cAMP production and cGMP formation in neuronal cells, while demonstrating preferential coupling to Gαz and Gαq proteins in contrast to MT1's predominant Gαi coupling [3] [6].
  • Circadian Rhythm Studies: 5-Methoxyluzindole administration blocks MT2-mediated phase advances of circadian activity rhythms during subjective night in rodent models without affecting MT1-mediated phase delays, establishing distinct temporal roles for receptor subtypes in circadian entrainment [3] [4].
  • Retinal Dopamine Regulation: Selective blockade of melatonin-induced dopamine inhibition in retina preparations confirms that this function is exclusively mediated by MT2 receptors [4] [9].
  • Vascular Response Differentiation: The compound inhibits melatonin-induced vasoconstriction in coronary arteries, confirming MT2 dominance in peripheral vascular regulation [8] [10].
  • Validation of Genetic Models: 5-Methoxyluzindole produces no behavioral or signaling effects in MT2-knockout mice, confirming its target specificity and validating genetic ablation models [6].

The unparalleled selectivity of 5-Methoxyluzindole continues to drive discoveries regarding the functional specialization of melatonin receptor subtypes. Recent studies employing this compound have identified novel MT2-specific signaling complexes involving receptor heteromers and β-arrestin-mediated pathways that remain invisible to less selective pharmacological agents. These findings underscore its indispensable role in advancing melatonin receptor pharmacology and physiology [4] [6].

Properties

CAS Number

122853-28-5

Product Name

5-Methoxyluzindole

IUPAC Name

N-[2-(2-benzyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H22N2O2/c1-14(23)21-11-10-17-18-13-16(24-2)8-9-19(18)22-20(17)12-15-6-4-3-5-7-15/h3-9,13,22H,10-12H2,1-2H3,(H,21,23)

InChI Key

MUQOTEHRXIKHKR-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CC3=CC=CC=C3

Synonyms

2-benzyl-5-methoxy-N-acetyltryptamine
5-methoxyluzindole
N 0745
N-0745

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.